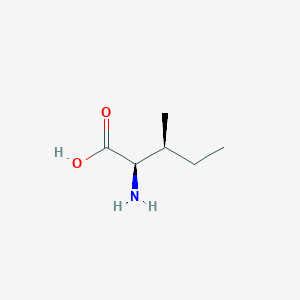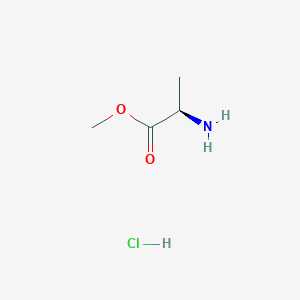![molecular formula C12H12N2O2 B556114 (R)-2,3,4,9-四氢-1H-吡啶并[3,4-B]吲哚-3-羧酸 CAS No. 72002-54-1](/img/structure/B556114.png)
(R)-2,3,4,9-四氢-1H-吡啶并[3,4-B]吲哚-3-羧酸
描述
“®-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid” is a derivative of indole-3-carboxylic acid . Indole-3-carboxylic acid is a plant metabolite derived from tryptophan and has diverse biological activities . It has been found in Arabidopsis and plays essential roles in plant life cycle . It has been used in the design and synthesis of novel compounds for plant growth regulation and weed control applications .
Synthesis Analysis
The synthesis of indole-3-carboxylic acid derivatives involves a robust one-pot cascade method using isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .Molecular Structure Analysis
The structures of the derivatives of indole-3-carboxylic acid were studied using gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis
The decarboxylation of ring-substituted indole-2(and 3)-carboxylic acids has been studied . Also, EDCI is typically used to activate the carboxyl group and to connect it to amines for conversion to amides .Physical and Chemical Properties Analysis
The physical and chemical properties of indole-3-carboxylic acid derivatives include a decomposition temperature of 232-234 °C (lit.) and solubility in 95% ethanol .科学研究应用
抗糖尿病剂:该化合物的衍生物,如 DM3、DM4 和 DM5,已合成并评估了对链脲佐菌素诱导的糖尿病大鼠的抗糖尿病活性。其中,DM5 显示出有效的抗糖尿病活性 (Choudhary、Kohli、Kumar & Joshi,2011)。
选择性雌激素受体下调剂:基于该结构的化合物 (AZD9496) 的新型结合基序已被开发为一种口服生物可利用的选择性雌激素受体下调剂,用于治疗晚期雌激素受体阳性乳腺癌 (De Savi 等,2015)。
代谢分析:新型抗血栓化合物 S002-333 及其对映体 S004-1032(R 型)和 S007-1558(S 型)在来自不同物种的肝微粒体中的代谢已被表征,突出了该化合物的药代动力学和适合进一步开发 (Saxena 等,2016)。
抗肿瘤活性:已合成并评估了乙基 (R)-2-(联苯-4-羰基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-1-羧酸对 Hela 细胞的体外抗肿瘤活性,显示出显着的潜力 (Hu 等,2018)。
抗氧化和细胞毒性特性:已通过美拉德反应产生的 6-甲氧基四氢-β-咔啉衍生物研究了它们的抗氧化和细胞毒性特性,提供了对其潜在治疗应用的见解 (Goh 等,2015)。
TRPV1 拮抗剂:已设计并评估了一类基于 2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚三唑衍生物的 TRPV1 拮抗剂,显示出开发止痛药的潜力 (Li 等,2019)。
作用机制
Indole-3-carboxylic acid derivatives have been reported to exhibit herbicidal activity as potential transport inhibitor response 1 antagonists . Molecular docking revealed that the interactions between these synthesized target compounds and TIR1 protein include tight π–π stacking, hydrogen bond, and hydrophobic interactions .
安全和危害
未来方向
The design, synthesis, and evaluation of a series of novel indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists have been reported . This work expands the range of auxin chemistry for the development of new auxin mimic herbicides . Future research could focus on further exploring the potential applications of these compounds in plant growth regulation and weed control .
属性
IUPAC Name |
(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCEEGOMTYXKY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350176 | |
| Record name | (3R)-2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72002-54-1 | |
| Record name | (3R)-2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















